

Introduction: Situating a Versatile Ketone in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4',5'-Dimethoxy-2'-methylacetophenone
Cat. No.:	B1363962

[Get Quote](#)

4',5'-Dimethoxy-2'-methylacetophenone is a polysubstituted aromatic ketone, a member of the vast acetophenone family. While not as widely documented as simpler analogues, its specific substitution pattern—two electron-donating methoxy groups and a sterically influencing ortho-methyl group—renders it a chemical intermediate of significant interest. The electron-rich nature of the benzene ring, conferred by the methoxy substituents, makes it highly activated towards further electrophilic substitution, while the ketone moiety provides a reactive handle for a multitude of chemical transformations.

This guide provides a comprehensive technical overview of **4',5'-Dimethoxy-2'-methylacetophenone**, moving from its fundamental properties to a detailed, field-proven synthetic protocol and robust characterization methods. For professionals in drug development and medicinal chemistry, understanding the synthesis and reactivity of such building blocks is paramount for the rational design and construction of complex molecular architectures. This document eschews a rigid template, instead focusing on the inherent chemical logic of the molecule to deliver actionable, expert-level insights.

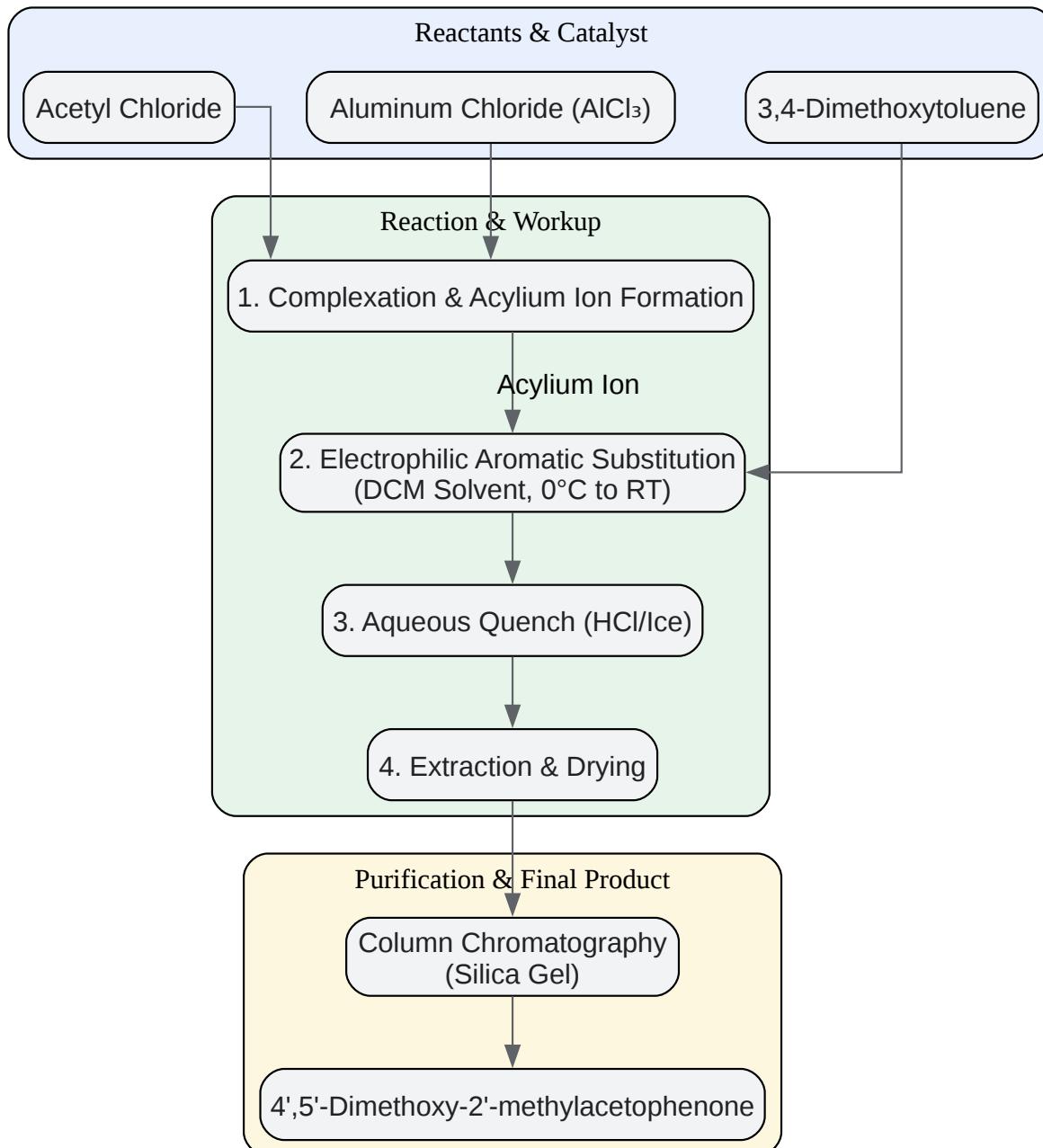
Section 1: Core Physicochemical & Computational Data

A foundational understanding of a compound begins with its key physical and chemical identifiers. The data for **4',5'-Dimethoxy-2'-methylacetophenone** are summarized below.

Computational properties, which are valuable for predicting behavior in biological and chromatographic systems, are also included.

Property	Value	Source
CAS Number	24186-66-1	[ChemScene][1]
IUPAC Name	1-(4,5-Dimethoxy-2-methylphenyl)ethanone	[Benchchem][2]
Synonyms	Ethanone, 1-(4,5-dimethoxy-2-methylphenyl)-	[ChemScene][1]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[ChemScene][1]
Molecular Weight	194.23 g/mol	[ChemScene][1]
SMILES	CC1=CC(=C(C=C1C(=O)C)OC)OC	[ChemScene][1]
Purity (Typical)	≥98%	[ChemScene][1]
Topological Polar Surface Area (TPSA)	35.53 Å ²	[ChemScene][1]
Predicted LogP	2.21482	[ChemScene][1]
Hydrogen Bond Acceptors	3	[ChemScene][1]
Hydrogen Bond Donors	0	[ChemScene][1]
Rotatable Bonds	3	[ChemScene][1]

Section 2: Synthesis Pathway & Experimental Protocol


The most logical and industrially scalable approach to synthesizing **4',5'-Dimethoxy-2'-methylacetophenone** is the Friedel-Crafts acylation of 3,4-dimethoxytoluene.[\[3\]](#)[\[4\]](#) This classic electrophilic aromatic substitution reaction provides a direct route to introduce the acetyl group onto the electron-rich aromatic precursor.

Mechanistic Rationale and Regioselectivity

The choice of this synthetic route is dictated by the principles of electrophilic aromatic substitution. The starting material, 3,4-dimethoxytoluene, possesses three substituents that influence the position of the incoming electrophile (the acylium ion).

- **Activating Groups:** Both methoxy groups ($-\text{OCH}_3$) and the methyl group ($-\text{CH}_3$) are electron-donating, activating the ring towards electrophilic attack. The methoxy groups are particularly strong activators via resonance.^[2]
- **Directing Effects:** All three groups are ortho, para-directors. The key to regioselectivity lies in their interplay:
 - The C-1 methoxy group directs to the C-2 and C-6 positions.
 - The C-2 methoxy group directs to the C-1 and C-3 positions.
 - The C-4 methyl group directs to the C-3 and C-5 positions.
- **Causality of Outcome:** The position ortho to the methyl group and para to one methoxy group (C-5) is the most sterically and electronically favored position for acylation, leading to the desired product. Acylation at other positions is disfavored due to steric hindrance from the existing methyl group or less favorable electronic stabilization.^[3] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl_3), which coordinates with the acylating agent (acetyl chloride or acetic anhydride) to generate the highly electrophilic acylium ion (CH_3CO^+).^[5]

Synthesis Workflow Diagram

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each step is chosen to control the reaction kinetics and facilitate purification.

Materials & Reagents:

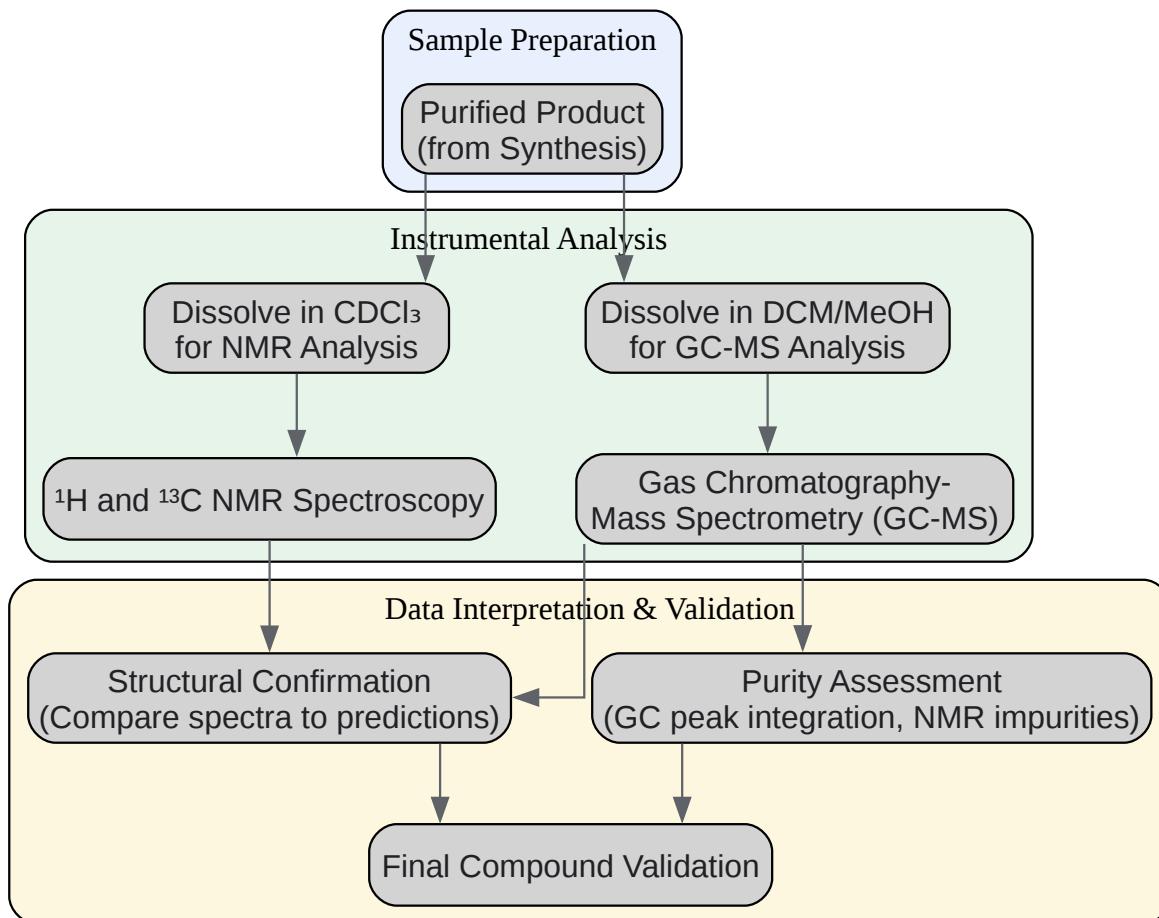
- 3,4-Dimethoxytoluene
- Acetyl Chloride (or Acetic Anhydride)
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric Acid (HCl), concentrated
- Saturated Sodium Bicarbonate solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography
- Hexane/Ethyl Acetate solvent system

Procedure:

- Reaction Setup (Inert Conditions): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl_3 in anhydrous DCM (approx. 5 mL per gram of AlCl_3) and cool the mixture to 0°C in an ice-water bath.
 - Expertise & Experience: Flame-drying the glassware and maintaining a nitrogen atmosphere is critical. AlCl_3 is extremely hygroscopic and reacts violently with water, which would quench the catalyst and generate HCl gas, leading to poor yields and potential hazards.[6]

- Acylium Ion Generation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred AlCl_3 suspension via the dropping funnel over 15 minutes. Allow the mixture to stir for an additional 30 minutes at 0°C. A complex will form as the acylium ion is generated.
- Electrophilic Substitution: Dissolve 3,4-dimethoxytoluene (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
 - Trustworthiness: Slow, controlled addition of the aromatic substrate prevents a rapid exotherm, which could lead to side reactions. Monitoring by TLC ensures the reaction is stopped upon completion, preventing the formation of degradation byproducts.
- Reaction Quench: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
 - Causality: The acidic ice-water quench serves two purposes: it hydrolyzes and deactivates the AlCl_3 catalyst, and it protonates the ketone- AlCl_3 complex, liberating the product into the organic phase.^[7]
- Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
- Neutralization and Washing: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution (to remove residual acid), and finally with brine. Dry the organic layer over anhydrous MgSO_4 .
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure **4',5'-Dimethoxy-2'-methylacetophenone**.

Section 3: Analytical Characterization


Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this specific molecule are not widely published, the

expected data can be reliably predicted based on its structure and data from analogous compounds.[\[8\]](#)[\[9\]](#)

Predicted Spectroscopic Data

Technique	Predicted Data
¹ H NMR (CDCl ₃ , 400 MHz)	$\delta \sim 7.2$ (s, 1H, Ar-H), $\delta \sim 6.7$ (s, 1H, Ar-H), $\delta \sim 3.9$ (s, 3H, -OCH ₃), $\delta \sim 3.85$ (s, 3H, -OCH ₃), $\delta \sim 2.5$ (s, 3H, -COCH ₃), $\delta \sim 2.4$ (s, 3H, Ar-CH ₃) ppm.
¹³ C NMR (CDCl ₃ , 100 MHz)	$\delta \sim 200$ (C=O), $\delta \sim 155$ (Ar-C-O), $\delta \sim 148$ (Ar-C-O), $\delta \sim 135$ (Ar-C), $\delta \sim 130$ (Ar-C), $\delta \sim 112$ (Ar-CH), $\delta \sim 110$ (Ar-CH), $\delta \sim 56.0$ (-OCH ₃), $\delta \sim 55.8$ (-OCH ₃), $\delta \sim 30$ (-COCH ₃), $\delta \sim 20$ (Ar-CH ₃) ppm.
Mass Spec. (EI)	Molecular Ion [M] ⁺ : m/z = 194. Key Fragments: m/z = 179 [M-CH ₃] ⁺ , m/z = 151 [M-COCH ₃] ⁺ .

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Analytical Characterization.

Section 4: Applications in Research & Drug Development

Substituted acetophenones are cornerstone building blocks in organic synthesis. **4',5'-Dimethoxy-2'-methylacetophenone** is particularly valuable due to its unique combination of reactive sites.

- As a Synthetic Intermediate: The primary application is as a precursor for more complex molecules. The ketone functionality can be readily transformed via:
 - Reduction: To form the corresponding secondary alcohol, a common feature in bioactive molecules.
 - Oxidation (e.g., Baeyer-Villiger): To form an ester, enabling further synthetic diversification.
 - Condensation Reactions (e.g., Aldol, Claisen-Schmidt): To form α,β -unsaturated ketones (chalcones), which are themselves a privileged scaffold in medicinal chemistry.[10]
 - Willgerodt-Kindler Reaction: To convert the acetyl group into a thioamide and subsequently a carboxylic acid derivative.
- Modulation of the Aromatic Ring: The electron-rich aromatic ring, already substituted, can undergo further electrophilic substitutions such as nitration or halogenation. The existing substituents will direct the position of new groups, allowing for the controlled synthesis of highly functionalized aromatic systems. The synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from a related acetophenone highlights this potential for further functionalization.[11][12]

Section 5: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for **4',5'-Dimethoxy-2'-methylacetophenone** is not readily available, its hazard profile can be inferred from structurally similar compounds and general GHS classifications for substituted acetophenones. [13][14]

- Anticipated Hazards:
 - H302: Harmful if swallowed. (Based on 4'-Methoxyacetophenone)[14]
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves before use.[15]
- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, use a particle respirator.

Handling and Storage:

- Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]
- Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.
- Wash hands thoroughly after handling.
- Keep away from strong oxidizing agents and strong acids.[16]

First Aid Measures:

- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14]
- If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.
- If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

Conclusion

4',5'-Dimethoxy-2'-methylacetophenone represents a valuable and versatile chemical intermediate for synthetic chemists. Its preparation via Friedel-Crafts acylation is a robust and well-understood process, yielding a molecule primed for diverse downstream transformations. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide,

researchers can effectively leverage this compound as a strategic building block in the development of novel pharmaceuticals and other high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 4',5'-Dimethoxy-2'-methylacetophenone | 24186-66-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 6. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rsc.org [rsc.org]
- 9. p-METHYLACETOPHENONE | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues[v1] | Preprints.org [preprints.org]
- 11. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 12. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 24186-66-1 Name: 4',5'-DIMETHOXY-2'-METHYLACETOPHENONE [xixisys.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. capotchem.com [capotchem.com]

- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: Situating a Versatile Ketone in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363962#4-5-dimethoxy-2-methylacetophenone-cas-number-24186-66-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com